molecular formula C7H10F2O3 B13415692 6,6-Difluoro-2,3,3a,4,5,6a-hexahydrocyclopenta[b]furan-2,5-diol

6,6-Difluoro-2,3,3a,4,5,6a-hexahydrocyclopenta[b]furan-2,5-diol

Cat. No.: B13415692
M. Wt: 180.15 g/mol
InChI Key: DZFYJHBLLKJZSM-UHFFFAOYSA-N
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Description

6,6-Difluoro-2,3,3a,4,5,6a-hexahydrocyclopenta[b]furan-2,5-diol is a unique organic compound characterized by its complex structure, which includes a cyclopentane ring fused with a furan ring and multiple hydroxyl and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluoro-2,3,3a,4,5,6a-hexahydrocyclopenta[b]furan-2,5-diol typically involves multi-step organic reactions. One common approach is the fluorination of a suitable cyclopentane derivative, followed by ring closure to form the furan ring. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure selective fluorination and ring formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6,6-Difluoro-2,3,3a,4,5,6a-hexahydrocyclopenta[b]furan-2,5-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl groups to hydrogen atoms.

    Substitution: Fluorine atoms can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce de-fluorinated or fully hydrogenated derivatives.

Scientific Research Applications

6,6-Difluoro-2,3,3a,4,5,6a-hexahydrocyclopenta[b]furan-2,5-diol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 6,6-Difluoro-2,3,3a,4,5,6a-hexahydrocyclopenta[b]furan-2,5-diol involves its interaction with specific molecular targets. The fluorine atoms and hydroxyl groups play a crucial role in binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,6-Difluoro-2,3,3a,4,5,6a-hexahydrocyclopenta[b]furan-2,5-diol: can be compared with other fluorinated cyclopentane derivatives and furan compounds.

    1,4-Difluoro-2,3,5,6-tetraiodo-benzene: Another fluorinated compound with different structural and chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of fluorine and hydroxyl groups, which confer unique reactivity and potential biological activity. Its fused ring structure also distinguishes it from other similar compounds, providing a distinct set of chemical and physical properties.

Properties

Molecular Formula

C7H10F2O3

Molecular Weight

180.15 g/mol

IUPAC Name

6,6-difluoro-2,3,3a,4,5,6a-hexahydrocyclopenta[b]furan-2,5-diol

InChI

InChI=1S/C7H10F2O3/c8-7(9)4(10)1-3-2-5(11)12-6(3)7/h3-6,10-11H,1-2H2

InChI Key

DZFYJHBLLKJZSM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(OC2C(C1O)(F)F)O

Origin of Product

United States

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